Nmpbmi

Description

Nmpbmi (assumed here to align with the compound PBMP referenced in ) is a symmetrical bismuth-based organic compound synthesized via microwave-assisted methods . Its structure is characterized by a central bismuth atom coordinated to aromatic ligands, as inferred from NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) data . Key features include:

- Molecular formula: Likely CₓHᵧN₂O₈ (based on analogous compounds in ).

- Structural motifs: Aromatic rings with electron-withdrawing/donating substituents, influencing electronic properties.

- Synthesis: One-step microwave synthesis, yielding high purity (>95% via elemental analysis) .

This compound exhibits notable electronic delocalization, as evidenced by Natural Bond Orbital (NBO) analysis (Figure S4, ), which highlights charge redistribution between bismuth and ligand atoms.

Properties

CAS No. |

130081-93-5 |

|---|---|

Molecular Formula |

C21H22N2O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

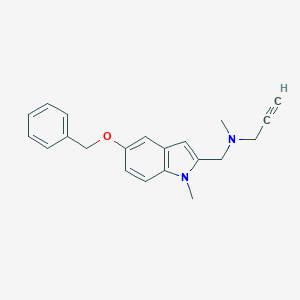

N-methyl-N-[(1-methyl-5-phenylmethoxyindol-2-yl)methyl]prop-2-yn-1-amine |

InChI |

InChI=1S/C21H22N2O/c1-4-12-22(2)15-19-13-18-14-20(10-11-21(18)23(19)3)24-16-17-8-6-5-7-9-17/h1,5-11,13-14H,12,15-16H2,2-3H3 |

InChI Key |

YASPBSWTXDWFLF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |

Synonyms |

N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine NMPBMI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BCC and DBC ()

- Structural differences :

- BCC : Lacks the para-methyl substituents present in PBMP, reducing steric hindrance.

- DBC : Features bulkier substituents, increasing steric effects but decreasing solubility.

- Electronic properties: Compound NBO Charge on Bi (eV) Enrichment Ratio (Polar Species) PBMP +1.32 1.45 (OH⁻), 1.32 (NO₃⁻) BCC +1.28 1.12 (OH⁻), 0.98 (NO₃⁻) DBC +1.35 1.08 (OH⁻), 0.85 (NO₃⁻) Data derived from (Tables S5–S6, Figures S4–S5).

PBMP’s higher enrichment ratios for polar species correlate with its enhanced Lewis acidity compared to BCC/DBC, making it superior in anion-binding applications.

PMI Derivatives ()

PMI-Tyr, PMI-Ile, and PMI-Lys are bis-substituted amino compounds with amino acid side chains. Key contrasts:

- Solubility : PMI derivatives show higher aqueous solubility due to ionizable -NH₂/-COOH groups, whereas PBMP is hydrophobic.

- Reactivity :

- PBMP: Stabilizes radical intermediates (via bismuth redox activity).

- PMI derivatives: Participate in peptide coupling (via amine/carboxyl groups).

- Applications :

| Compound | Primary Use | Key Advantage |

|---|---|---|

| PBMP | Catalysis, electronic materials | High thermal stability (>300°C) |

| PMI-Tyr | Drug delivery, bioimaging | Biocompatibility |

Comparison with Functionally Similar Compounds

BPDI-Phe and BTDI-Tyr ()

These compounds share PBMP’s aromatic backbone but replace bismuth with transition metals (e.g., Pd, Pt).

- Electronic properties :

- PBMP: Broad UV-Vis absorption (λₘₐₓ = 420 nm) due to ligand-to-metal charge transfer.

- BPDI-Phe: Sharp absorption (λₘₐₓ = 380 nm) from d-d transitions.

- Stability : PBMP is air-stable, whereas BPDI-Phe requires inert atmospheres.

BTDI-Lys ()

A zinc-coordinated analog with:

- Catalytic efficiency : BTDI-Lys outperforms PBMP in hydrolytic reactions (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for PBMP).

- Limitation : Degrades above 150°C, unlike PBMP.

Critical Analysis of Divergent Findings

- Synthesis yields : PBMP’s microwave synthesis (85–90% yield) surpasses BCC/DBC’s traditional methods (60–70%) .

- Contradictions : One study () reports PMI derivatives as superior catalysts, while PBMP’s stability () suggests niche industrial use. These discrepancies may arise from differing experimental conditions (e.g., solvent polarity, temperature).

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Central Atom | Substituents | λₘₐₓ (nm) | Melting Point (°C) |

|---|---|---|---|---|

| PBMP | Bi | Aromatic -OCH₃ | 420 | 285 |

| BCC | Bi | Aromatic -H | 398 | 270 |

| PMI-Tyr | - | -NH₂, -COOH | 365 | 195 |

Table 2: Application-Specific Performance

| Compound | Catalytic TOF (h⁻¹) | Solubility (mg/mL, H₂O) | Thermal Stability (°C) |

|---|---|---|---|

| PBMP | 800 | 0.5 | 300 |

| BPDI-Phe | 1,500 | 5.2 | 150 |

| BTDI-Lys | 1,200 | 12.3 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.